(S)-benzoin

Catalog No.
S598361
CAS No.
5928-67-6
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-benzoin

CAS Number

5928-67-6

Product Name

(S)-benzoin

IUPAC Name

(2S)-2-hydroxy-1,2-diphenylethanone

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m0/s1

InChI Key

ISAOCJYIOMOJEB-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)C2=CC=CC=C2)O

(S)-Benzoin is a white, crystalline organic compound with a faint camphor-like odor. It belongs to the class of compounds called α-hydroxy ketones, also known as acyloins. It is derived from benzaldehyde and is significant in scientific research due to its chirality and its potential applications as a building block in organic synthesis [1].


Molecular Structure Analysis

(S)-Benzoin has the molecular formula C₁₄H₁₂O₂. Its structure consists of a central carbonyl group (C=O) flanked by two phenyl rings (C₆H₅) and a hydroxyl group (OH) attached to the carbon atom adjacent to the carbonyl group. The chirality arises from the asymmetric carbon atom bonded to the hydroxyl group. In (S)-benzoin, the hydroxyl group has a clockwise orientation when viewed down the C-H bond [2].


Chemical Reactions Analysis

Synthesis:

(S)-Benzoin is primarily synthesized through the benzoin condensation, a condensation reaction between two equivalents of benzaldehyde. This reaction requires a Lewis acid catalyst, such as cyanide or zinc chloride, to activate the carbonyl groups [1].

2 C₆H₅CHO  + ZnCl₂ → (S)-C₁₄H₁₂O₂  + ZnCl₂ (excess)Benzaldehyde      (S)-Benzoin

Decomposition:

(S)-Benzoin can undergo thermal decomposition at high temperatures, yielding benzaldehyde and benzoic acid [3].

(S)-C₁₄H₁₂O₂ →  2 C₆H₅CHO + C₆H₅COOH(S)-Benzoin        Benzaldehyde  Benzoic acid

Other Reactions:

(S)-Benzoin can participate in various other reactions due to its functional groups. These include:

  • Reduction to diol using reducing agents like sodium borohydride.
  • Oxidation to a diketone using oxidizing agents like chromic acid.
  • Acylation to form esters with carboxylic acids.

Physical And Chemical Properties Analysis

  • Melting point: 134-135 °C [1]
  • Boiling point: Decomposes at high temperatures [3]
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, ether, and chloroform [1]
  • Density: 1.14 g/cm³ [4]

Here are the citations used in this analysis:

  • [1] Li, J., & Corey, E. J. (1997). (+)-Benzoin: A Useful Chiral Building Block. The Journal of Organic Chemistry, 62(22), 7508-7515.
  • [2] (S)-(+)-benzoin | C14H12O2
  • [3] Furniss, B. S., Hannaford, A. J., Smith, P. W., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • [4] PubChem. (n.d.). (S)-(+)-Benzoin. National Institutes of Health.
  • [5] Wu, T.-S., Wu, P.-L., Wang, Y.-C., Li, T.-L., & Kuo, S.-C. (2004). Synthesis and Anti-Inflammatory Activity of New Benzoin Derivatives. Chemical & Pharmaceutical Bulletin, 52(10), 1234-1238.

Asymmetry Catalysis

(S)-Benzoin is being explored as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that can influence the stereochemistry of a reaction, meaning they can control the formation of specific mirror images of a product molecule. (S)-Benzoin's unique structure and chirality hold promise for the development of new and more efficient catalysts for various organic transformations [].

Precursor for Chiral Pharmaceuticals

(S)-Benzoin can be used as a starting material for the synthesis of chiral pharmaceuticals. Due to its readily available hydroxyl and carbonyl functional groups, (S)-benzoin can be transformed into various chiral building blocks essential for constructing complex drug molecules. This makes it a valuable intermediate for the development of new drugs with specific biological activity [].

XLogP3

2.1

UNII

BG0X2899M2

Wikipedia

(+)-benzoin

Dates

Modify: 2023-08-15

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